N-(3-chlorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a 3-chlorophenyl group attached to an acetamide moiety, linked via a sulfanyl bridge to a pyrimidine ring substituted with a 4-methoxyphenyl piperazine group. The piperazine ring enhances solubility and modulates receptor interactions, while the sulfanyl bridge contributes to conformational flexibility and intermolecular interactions . The 3-chlorophenyl group distinguishes it from analogs with para-substituted chlorophenyl groups, influencing steric and electronic properties .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-31-20-7-5-19(6-8-20)28-9-11-29(12-10-28)21-14-23(26-16-25-21)32-15-22(30)27-18-4-2-3-17(24)13-18/h2-8,13-14,16H,9-12,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWGQICXANRPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chlorophenyl group, a piperazine moiety, and a pyrimidine ring. These structural elements are known to influence the compound's interaction with biological targets, enhancing its pharmacological profile.
-
Enzyme Inhibition :
- The compound exhibits significant inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. Studies have shown that it can effectively inhibit AChE, which is crucial for neurotransmitter regulation in the nervous system .
- Urease inhibition is particularly relevant in treating conditions associated with urease-producing bacteria, such as urinary tract infections.
- Antibacterial Activity :
-
Anticancer Potential :
- The compound's structural components are associated with anticancer activity. For instance, derivatives containing piperazine have been linked to the inhibition of cancer cell proliferation . The specific interactions with cellular targets involved in cancer progression warrant further investigation.
In Vitro Studies
Recent studies have focused on the biological activity of synthesized derivatives that include the core structure of this compound. Key findings include:
| Activity Type | Target Organisms/Enzymes | Results |
|---|---|---|
| Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to strong activity |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Significant inhibition observed |
| Urease | Effective against urease-producing bacteria |
Case Studies
In one notable study, researchers synthesized a series of compounds based on the piperazine structure and evaluated their biological activities. The results indicated that certain derivatives exhibited potent AChE inhibitory activity with IC50 values comparable to established inhibitors . Furthermore, docking studies revealed favorable interactions between these compounds and target enzymes, supporting their potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Crystallographic Insights
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Chlorophenyl Position : The 3-chloro substitution in the target compound reduces steric hindrance compared to 2- or 4-chloro analogs, enabling tighter molecular packing .
- Conformational Stability : Intramolecular N–H⋯N hydrogen bonds in the target compound stabilize a folded conformation, similar to ARARUI but with distinct dihedral angles due to substituent positioning .
Key Observations :
- The target compound’s synthesis shares similarities with piperazine-carbonyl derivatives (), but uses a sulfanyl bridge instead of a carbonyl linker, requiring milder bases like triethylamine .
- Dehydrosulfurization methods () highlight alternative pathways for sulfur-containing analogs, though with variable yields depending on substituents .
Key Observations :
- The 4-methoxyphenyl piperazine in the target compound likely improves blood-brain barrier penetration compared to nitro or sulfonyl groups .
- Sulfanyl vs. Sulfonyl Bridges : Sulfanyl groups (as in the target) offer reduced polarity compared to sulfonyl analogs (e.g., ), balancing solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
